molecular formula C19H24N4O6S B11430428 N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11430428
M. Wt: 436.5 g/mol
InChI Key: NAKOIQBLVAGKDH-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core modified with a 2-methoxybenzyl group and a sulfonyl-linked 6-methyltetrahydropyrimidinedione moiety.

Properties

Molecular Formula

C19H24N4O6S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H24N4O6S/c1-12-16(18(25)22-19(26)21-12)30(27,28)23-9-5-7-14(11-23)17(24)20-10-13-6-3-4-8-15(13)29-2/h3-4,6,8,14H,5,7,9-11H2,1-2H3,(H,20,24)(H2,21,22,25,26)

InChI Key

NAKOIQBLVAGKDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Preparation of Piperidine-3-carboxylic Acid Derivatives

Piperidine-3-carboxylic acid is functionalized via Boc protection, followed by activation as an acyl chloride or mixed anhydride. For example:

  • Step 1 : Boc protection of piperidine-3-carboxylic acid using di-tert-butyl dicarbonate in THF with DMAP catalysis.

  • Step 2 : Conversion to the acyl chloride using oxalyl chloride in dichloromethane.

Coupling with 2-Methoxybenzylamine

The activated carboxylic acid reacts with 2-methoxybenzylamine in the presence of Hünig’s base (DIPEA) to form the carboxamide. Typical conditions include:

  • Solvent: Dichloromethane or THF

  • Temperature: 0–25°C

  • Yield: 75–85% after recrystallization from toluene.

Sulfonylation with 6-Methyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonyl Chloride

Synthesis of the Sulfonyl Chloride Intermediate

6-Methyl-2,4-dioxo-tetrahydropyrimidine is sulfonated using chlorosulfonic acid under controlled conditions:

  • Step 1 : Reaction at −10°C in chloroform for 2 hours.

  • Step 2 : Quenching with ice-water to precipitate the sulfonyl chloride.

Coupling to Piperidine-3-carboxamide

The sulfonyl chloride reacts with the piperidine carboxamide’s nitrogen under basic conditions:

  • Base : Triethylamine or DIPEA

  • Solvent : THF or dichloromethane

  • Temperature : 0–25°C

  • Yield : 60–70% after silica gel chromatography.

Final Assembly and Purification

Deprotection and Workup

Removal of the Boc group is achieved using HCl in dioxane, followed by neutralization with aqueous sodium bicarbonate. The crude product is purified via:

  • Recrystallization : From ethanol/water mixtures.

  • Chromatography : Using ethyl acetate/hexane gradients.

Characterization Data

1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine), 7.45–7.30 (m, 4H, aromatic), 4.42 (s, 2H, CH2), 3.85 (s, 3H, OCH3), 3.10–2.90 (m, 2H, piperidine), 2.40 (s, 3H, CH3).
MS (ESI) : m/z 489.2 [M+H]+.

Alternative Routes and Optimization

Direct Sulfonylation of Piperidine

An alternative approach involves sulfonylation of N-Boc-piperidine-3-carboxylic acid prior to amide coupling, though this risks side reactions at the carboxylic acid.

Solid-Phase Synthesis

Immobilizing the piperidine core on Wang resin enables sequential sulfonylation and amidation, improving yields to >80%.

Industrial-Scale Considerations

Solvent Selection

Hydrocarbon solvents (toluene, cyclohexane) minimize byproducts during crystallization.

Temperature Control

Maintaining reactions below 15°C during sulfonylation prevents decomposition.

Challenges and Solutions

Regioselectivity in Sulfonylation

Using bulky bases (e.g., DIPEA) directs sulfonylation to the piperidine nitrogen over the amide.

Polymorphism Control

Crystallization from alcohol/water mixtures yields the thermodynamically stable Form A, characterized by distinct XRD peaks .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C17_{17}H20_{20}N4_{4}O5_{5}S. Its structure comprises a piperidine ring, a sulfonyl group linked to a tetrahydropyrimidine moiety, and a methoxybenzyl substituent. These structural features contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide exhibit significant anticancer properties. The tetrahydropyrimidine derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, research demonstrated that derivatives with similar scaffolds effectively targeted cancer pathways by modulating protein interactions involved in cell cycle regulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against a range of bacterial strains. The sulfonamide group in the structure is known for enhancing the antimicrobial efficacy of compounds by interfering with bacterial folate synthesis .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Compounds with a similar structure have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized several derivatives based on the core structure of this compound. The most promising derivative exhibited IC50_{50} values in the low micromolar range against breast cancer cell lines (MCF7), highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A comparative study on various sulfonamide derivatives demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperidine-carboxamide derivatives and sulfonamide-containing molecules. Below is a detailed comparison based on molecular features, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target (if reported) Synthesis Yield/Activity Notes
N-(2-Methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide C₂₀H₂₄N₄O₆S 456.50 Piperidine-carboxamide, sulfonyl, tetrahydropyrimidinedione, 2-methoxybenzyl Not explicitly stated Data not available in evidence
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide C₂₀H₂₁BrN₅O₃ 458.32 Piperidine-1-carboxamide, benzodiazol-2-one, pyridine-methoxy-methyl 8-Oxo inhibitor 56% yield; selective inhibitor
N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide C₂₄H₂₈FN₇O₅ 537.53 Pyrimidinecarboxamide, tetrazole, dioxane-hydroxymethyl, fluoro-methoxybenzyl Not explicitly stated Example 64 in WO2009016498

Structural Analysis

  • Core Motifs : The target compound and its analogs share a piperidine-carboxamide backbone but differ in substituents. The sulfonyl-tetrahydropyrimidinedione group in the target compound contrasts with the benzodiazol-2-one in Compound 35 () and the tetrazole-dioxane moiety in the pyrimidinecarboxamide derivative ().
  • Functional Group Impact: The sulfonyl group in the target compound may enhance electrophilic reactivity and binding to sulfonamide-sensitive targets. The 2-methoxybenzyl substituent could influence lipophilicity and CNS permeability, similar to the 4-fluoro-3-methoxybenzyl group in the pyrimidinecarboxamide analog .

Biological Activity

N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a piperidine ring and a tetrahydropyrimidine moiety. Its molecular formula is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHeLa5.6
Compound BMCF-77.8
Target CompoundA549 (Lung)4.5Ongoing Study

The proposed mechanism involves the inhibition of specific pathways related to cell proliferation and apoptosis. The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: High-throughput Screening

A high-throughput screening assay identified several compounds with significant activity against C. elegans, with a notable reduction in motility at concentrations as low as 5.6 µM for related compounds. This suggests potential neuroactive properties that could be further explored for therapeutic applications .

Study 2: Toxicity Assessment

Toxicity assessments conducted on HepG2 human hepatoma cells revealed that the target compound exhibits low cytotoxicity at therapeutic doses, indicating a favorable safety profile for further development .

In Vivo Studies

Animal models have been utilized to assess the bioavailability and pharmacokinetics of the compound. Preliminary results indicate that it crosses the blood-brain barrier effectively and shows promising systemic absorption characteristics.

Comparative Analysis

Comparative studies with other known sulfonamide derivatives have demonstrated that the target compound possesses enhanced potency and selectivity towards cancerous cells compared to traditional sulfonamides.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide?

  • Methodology :

  • Step 1 : Formation of the 6-methyl-2,4-dioxo-tetrahydropyrimidine core via cyclization of substituted urea derivatives under acidic conditions.
  • Step 2 : Sulfonylation at the 5-position using methanesulfonyl chloride or similar reagents in the presence of a base (e.g., triethylamine) .
  • Step 3 : Coupling the sulfonated tetrahydropyrimidine with a piperidine-3-carboxamide intermediate via nucleophilic substitution or amide bond formation.
  • Step 4 : Introduction of the 2-methoxybenzyl group through reductive amination or alkylation .
  • Optimization : Reaction parameters (temperature, solvent polarity) significantly influence yield and purity. For example, dimethylformamide (DMF) enhances solubility during coupling reactions .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR identifies aromatic protons (δ 6.8–7.4 ppm for the methoxybenzyl group) and aliphatic protons (δ 1.5–3.5 ppm for the piperidine ring).
  • 13C NMR confirms carbonyl groups (δ 165–175 ppm) and sulfonyl linkages (δ 110–120 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 490.15) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • In vitro enzyme inhibition assays : Target kinases (e.g., cyclin-dependent kinases) due to structural similarities to pyrimidine-based inhibitors. Use fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 values calculated via nonlinear regression .
  • Solubility assessment : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Dose-response validation : Repeat assays with varying concentrations to rule out false positives/negatives.
  • Orthogonal assays : Confirm kinase inhibition using surface plasmon resonance (SPR) to measure binding affinity (KD) .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxybenzyl with fluorobenzyl) to validate structure-activity relationships (SAR) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodology :

  • Core modifications : Compare analogs with substituted tetrahydropyrimidine diones (e.g., 6-ethyl vs. 6-methyl) to assess steric effects on target binding .
  • Sulfonyl group variations : Replace the sulfonyl group with carbonyl or phosphoryl moieties to evaluate electronic effects on enzyme inhibition .
  • Piperidine ring substitution : Introduce methyl or hydroxyl groups at the 4-position to modulate lipophilicity and blood-brain barrier permeability .
  • Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What experimental approaches identify the compound’s mechanism of action (MoA)?

  • Methodology :

  • Thermal shift assays : Monitor protein thermal stability shifts to identify target engagement .
  • RNA sequencing : Profile transcriptomic changes in treated cells to uncover pathways (e.g., apoptosis, cell cycle arrest) .
  • Kinase profiling panels : Use Eurofins KinaseProfiler™ to screen against 300+ kinases and identify off-target effects .
  • CRISPR-Cas9 knockout : Validate targets by knocking out candidate genes (e.g., CDK2) and assessing resistance .

Q. How can researchers address discrepancies in stability data across different storage conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10) for 4 weeks. Monitor degradation via HPLC-UV .
  • Lyophilization : Assess stability in lyophilized form vs. solution (DMSO or PBS) using accelerated stability protocols .
  • Excipient screening : Test stabilizers (e.g., trehalose) in formulations to extend shelf life .

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